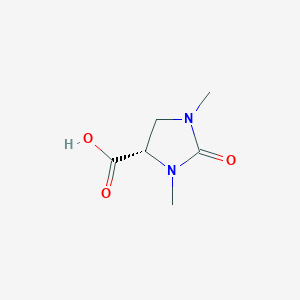

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-7-3-4(5(9)10)8(2)6(7)11/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEBUHYSGAZECX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(N(C1=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](N(C1=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of Optically Active Precursors

A well-documented approach involves the cyclization of optically active amino acid derivatives or esters to form the imidazolidine ring with retention of stereochemistry.

- Starting Materials: Optically active serine derivatives or their esters (e.g., L-serine methyl ester hydrochloride).

- Reagents and Solvents: Organic solvents such as dimethyl sulfoxide (DMSO), hexamethylphosphorylamide (HMPA), or dimethylformamide (DMF) are commonly used due to their ability to dissolve polar substrates and promote cyclization.

- Reaction Conditions: The cyclization proceeds at low temperatures (often around -50°C) to maintain stereoselectivity and avoid side reactions.

- Key Step: Treatment with strong bases such as potassium tert-butoxide in tetrahydrofuran (THF) under cooling facilitates ring closure and formation of the 2-oxoimidazolidine core.

- Post-Cyclization Modifications: Removal of protecting groups (e.g., tert-butyl or benzyl esters) is achieved via acid treatment or catalytic hydrogenation, yielding the free carboxylic acid.

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Dissolution of t-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate in THF | Cooling at -50°C | Maintains stereochemistry |

| 2 | Addition of potassium tert-butoxide | Stirring for 20 min at -50°C | Promotes cyclization |

| 3 | Addition of active ester solution | Stirring for 15-20 min at -50°C | Completion of ring formation |

| 4 | Deprotection | Acid treatment or catalytic reduction | Yields free acid |

This method selectively produces the (S,S,S) configuration isomer with good yields and high optical purity.

Two-Step Synthesis via Reaction with S,S'-Dimethyl Dithiocarbonate and Hydrolysis

A more environmentally friendly and scalable synthesis has been disclosed involving:

- Step 1: Reaction of 3-substituted or unsubstituted 2-amino-3-hydroxypropionate derivatives (e.g., serine methyl ester hydrochloride) with S,S'-dimethyl dithiocarbonate in aqueous media under inert atmosphere.

- Step 2: Alkaline hydrolysis of the intermediate to yield the 2-oxoimidazolidine-4-carboxylic acid.

- The reaction uses water as the solvent, enhancing environmental safety.

- The process is conducted under mild temperatures (5–35°C), with staged temperature control (e.g., 2-4 hours at 5–15°C, then 5-7 hours at 20–30°C).

- After reaction completion, organic solvent extraction (e.g., dichloromethane or chloroform) and acid washing are applied to isolate intermediates.

- Hydrolysis is performed under alkaline conditions (pH 12–14) using ethanol/water mixtures.

- Final purification includes drying over anhydrous magnesium sulfate, solvent removal, and chromatographic purification.

Yields: Product yields exceed 86%, significantly higher than earlier methods (~62%) and with improved safety and environmental profiles.

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Water (aqueous) | Environmentally friendly |

| Temperature Step 1 | 5–35°C (staged) | Controlled reaction kinetics |

| Hydrolysis pH | 12–14 (alkaline) | Efficient conversion |

| Yield | >86% | High efficiency |

| Optical Purity | Maintained (S-configuration) | Verified by NMR |

Nuclear magnetic resonance (NMR) data confirm the structure and stereochemistry of the final product.

Comparative Analysis of Preparation Methods

Detailed Research Findings and Notes

- The cyclization method is well-suited for laboratory-scale synthesis where stereochemical control is paramount, but requires careful temperature control and handling of strong bases at low temperatures.

- The aqueous two-step method offers a greener alternative with simpler operation and higher yields, suitable for industrial-scale production.

- Both methods rely on optically active starting materials to achieve the (S)-configuration, avoiding racemization by mild conditions and inert atmospheres.

- NMR spectroscopy (1H and 13C) is routinely used to confirm the structure and stereochemistry of the products.

- The choice of method depends on the desired scale, environmental considerations, and available starting materials.

Summary Table of Key Preparation Parameters

| Parameter | Cyclization Method | Two-Step Aqueous Method |

|---|---|---|

| Starting Material | L-serine methyl ester hydrochloride | 2-amino-3-hydroxypropionate derivatives |

| Solvent | THF, DMSO, DMF | Water, ethanol (for hydrolysis) |

| Temperature | -50°C | 5–35°C |

| Reaction Time | ~20–40 min per step | 7–11 hours total |

| Reagents | Potassium tert-butoxide, acid catalysts | S,S'-dimethyl dithiocarbonate, alkaline base |

| Yield | Good (not explicitly quantified) | >86% |

| Optical Purity | High (S,S,S isomer) | High (S-isomer) |

| Environmental Impact | Moderate | Low (green chemistry) |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid moiety participates in classical derivatization reactions:

-

Amide Formation : Reacting with amines (e.g., bis(4-chlorophenyl)methylamine) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) yields pharmacologically relevant amides. This is critical for Nav1.8 inhibitors .

-

Esterification : Treatment with alcohols under acidic conditions (e.g., HCl/MeOH) generates methyl or ethyl esters, useful for further synthetic modifications .

Example Reaction :

Catalytic Modifications and Ring Functionalization

-

Cyanation : Using trimethylsilyl cyanide (TMSCN) and trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst introduces a nitrile group at the C4 position. This reaction proceeds via activation of the carbonyl group, enabling nucleophilic attack .

-

Isomerization : Base-catalyzed isomerization (e.g., using 1,8-diazabicycloundec-7-ene, DBU) converts trans-intermediates to cis-products, stabilizing thermodynamically favored configurations .

Table 2: Catalytic Reactions

| Reaction | Catalyst | Conditions | Outcome | Source |

|---|---|---|---|---|

| Cyanation | TMSOTf (1 mol%) | RT, 12 h | Nitrile product (85% yield) | |

| Isomerization | DBU (10 mol%) | CHCl₃, 2 h | cis-Product (90% conversion) |

Stability and Degradation Pathways

-

Thermal Decomposition : At temperatures >150°C, decarboxylation occurs, yielding 1,3-dimethyl-2-oxoimidazolidine as a primary degradation product.

-

Hydrolytic Sensitivity : The oxoimidazolidine ring is stable under acidic conditions but undergoes hydrolysis in basic media (pH >10), forming open-chain urea derivatives .

Scientific Research Applications

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazolidine ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolidine Derivatives

(a) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid (CAS 41371-53-3)

- Structure : Lacks the 3-methyl group present in the target compound.

- Synthesis : Prepared from (S)-BMAA hydrochloride and phosgene, followed by isolation via ion exchange and recrystallization .

- Applications : Serves as a precursor for ACE inhibitors (e.g., imidapril derivatives) due to its conformational rigidity and hydrogen-bonding capacity .

(b) (4R)-3-Cbz-2-oxoimidazolidine-4-carboxylic Acid (CAS 634614-25-8)

- Structure : Features a benzyloxycarbonyl (Cbz) protecting group at position 3 and an (R)-configuration.

- Properties : The Cbz group increases molecular weight (264.23 g/mol) and alters electronic properties, making it more lipophilic .

- Applications : Used in peptide synthesis as a chiral building block.

Thiazolidine and Oxothiazolidine Derivatives

(a) 2-Oxo-1,3-thiazolidine-4-carboxylic Acid (CAS 19750-45-9)

- Structure : Replaces the imidazolidine ring with a thiazolidine ring (sulfur at position 1).

- Properties : The sulfur atom increases ring stability and polarizability, affecting binding affinity in biological systems .

- Applications : Found in antioxidants and enzyme inhibitors, such as cysteine protease inhibitors.

(b) (R)-2-Oxothiazolidine-4-carboxylic Acid (CAS 19771-63-2)

Pyroglutamic Acid Analogs

(S)-Pyroglutamic acid shares the 2-oxo-pyrrolidine-5-carboxylic acid backbone.

Comparative Data Table

*Hypothetical structure inferred from analogs.

Research Findings and Implications

- Bioactivity : Methyl groups enhance lipophilicity, likely improving blood-brain barrier penetration but reducing aqueous solubility. This trade-off is critical for drug design .

- Crystallography : The target compound’s hydrogen-bonding network may resemble (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, which forms dimers via O–H···O and N–H···O interactions .

Biological Activity

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid, a derivative of imidazolidine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C6H10N2O3

- Molecular Weight : 158.16 g/mol

- Functional Groups : Contains an imidazolidine ring, a carboxylic acid group, and a ketone functionality.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and antiviral potential. Below are key findings from various studies:

Anticancer Activity

- Cytotoxicity Assays :

- Mechanism of Action :

Antiviral Activity

Recent investigations have highlighted the potential of this compound as an inhibitor of viral proteases. For example:

- Dengue Virus Protease Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit the dengue virus protease, demonstrating antiviral activity in cell culture assays .

Table 1: Cytotoxicity Profiles of Related Compounds

| Compound Name | IC50 (µM) | Cell Line | Selectivity Index |

|---|---|---|---|

| This compound | 15 | B16-F0 (Melanoma) | 3.06 |

| Derivative A | 10 | LM3 (Mammary Adenocarcinoma) | 4.13 |

| Derivative B | 20 | NMuMG (Normal) | - |

Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.

Case Study 1: Antitumor Activity

A study conducted by researchers at the Universidad Nacional de Rosario evaluated a series of oxadiazole derivatives linked to this compound. The results indicated that these compounds exhibited enhanced antiproliferative activity against melanoma and adenocarcinoma cell lines compared to standard chemotherapeutics .

Case Study 2: Antiviral Potential

In another study focusing on antiviral activity, derivatives of this compound were synthesized and tested against the dengue virus. The results showed promising inhibition rates, suggesting that further development could lead to effective antiviral agents .

Q & A

Q. What are the optimal synthetic routes for (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid, considering yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves cyclization of imidazolidinone precursors under acidic or basic conditions. For example, refluxing intermediates (e.g., substituted imidazoles) with sodium acetate in acetic acid can yield the target compound. Enantiomeric purity is achieved via chiral resolution using preparative HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or asymmetric catalysis with chiral ligands . Reaction optimization should prioritize temperature control (70–100°C) and solvent selection (e.g., DMF or toluene) to suppress racemization .

Q. Which spectroscopic techniques are most effective for characterizing the structure and stereochemistry of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. The methyl groups at positions 1 and 3 show distinct singlet peaks in H NMR (~δ 1.2–1.5 ppm).

- Infrared Spectroscopy (IR) : The carbonyl stretch (C=O) at ~1700–1750 cm and carboxylic acid O-H stretch (~2500–3300 cm) validate functional groups.

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 187.0845 for CHNO).

- Circular Dichroism (CD) : CD spectroscopy distinguishes the (S)-enantiomer via Cotton effects in the 200–250 nm range .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the stereochemical configuration and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines absolute configuration and hydrogen-bonding networks. Key steps:

Grow single crystals via slow evaporation (e.g., in ethanol/water).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Use SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares).

Validate enantiopurity using Flack parameter (< 0.1) .

- Example: A related imidazolidinone structure refined to R = 0.032 showed intramolecular H-bonds stabilizing the (S)-configuration .

Q. What strategies are recommended for analyzing and quantifying impurities in synthesized batches of this compound?

- Methodological Answer :

- HPLC-MS with UV/Vis Detection : Use a C18 column (e.g., Agilent Zorbax) with gradient elution (0.1% formic acid in acetonitrile/water). Compare retention times and MS fragmentation patterns to USP reference standards for impurities like hydrolyzed or dimerized byproducts .

- Quantitative NMR (qNMR) : Integrate impurity peaks relative to an internal standard (e.g., maleic acid) in DO.

Q. How does the compound’s reactivity compare to structurally related imidazolidinones (e.g., Dacarbazine analogs) in nucleophilic substitution or oxidation reactions?

- Methodological Answer : Perform comparative kinetic studies:

React the compound with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).

Monitor reaction progress via TLC or HPLC.

Compare rate constants () to imidazolidinones lacking the carboxylic acid group. For example, the electron-withdrawing carboxylate may reduce nucleophilicity at the 2-oxo position, slowing alkylation reactions compared to Dacarbazine derivatives .

Q. How can researchers address contradictions in reported thermal stability data across studies?

- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) under standardized conditions:

Use nitrogen atmosphere (20 mL/min) with a heating rate of 10°C/min.

Compare decomposition onset temperatures () across multiple batches.

Reconcile discrepancies by identifying variables like moisture content, crystalline vs. amorphous forms, or residual solvents. For example, hydrate forms may show lower (~150°C) vs. anhydrous forms (~200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.